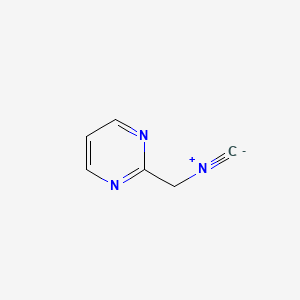

2-(Isocyanomethyl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5N3 |

|---|---|

Molecular Weight |

119.12 g/mol |

IUPAC Name |

2-(isocyanomethyl)pyrimidine |

InChI |

InChI=1S/C6H5N3/c1-7-5-6-8-3-2-4-9-6/h2-4H,5H2 |

InChI Key |

VNPWDGFJHFGVHG-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[N+]CC1=NC=CC=N1 |

Origin of Product |

United States |

Significance of Pyrimidine Scaffolds in Synthetic Design

The pyrimidine (B1678525) ring system is a cornerstone in the design of a vast array of biologically active compounds and functional materials. researchgate.netchemicalbook.com As a heterocyclic aromatic compound, it is a fundamental component of nucleic acids—cytosine, thymine, and uracil—which are essential for life. chemicalbook.comresearchgate.net Beyond its role in nature, the pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous synthetic drugs with a wide range of therapeutic applications, including antiviral, anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netresearchgate.nettandfonline.com

The prevalence of the pyrimidine core in pharmaceuticals can be attributed to its ability to modify key physicochemical and pharmacokinetic properties of a molecule, such as solubility, lipophilicity, and hydrogen bonding capacity. researchgate.net These modifications can lead to improved absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, making pyrimidine-containing compounds promising candidates for drug development. researchgate.net The synthetic versatility of the pyrimidine ring allows for extensive functionalization, enabling chemists to fine-tune the biological activity and target specificity of these molecules. tandfonline.comgrowingscience.com

Role of Isocyanide Functional Groups in Organic Synthesis and Ligand Design

The isocyanide functional group (–N≡C), with its unique electronic structure, is a versatile tool in organic synthesis and coordination chemistry. rsc.orgrsc.org Characterized by a terminal carbon atom that exhibits both nucleophilic and electrophilic properties, isocyanides participate in a wide variety of chemical transformations, most notably in multicomponent reactions (MCRs) like the Ugi and Passerini reactions. rsc.orgresearchgate.netacs.org These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, a highly desirable feature in modern drug discovery and combinatorial chemistry. researchgate.netacs.org

In the realm of coordination chemistry, isocyanides are valued as ligands for transition metals. rsc.orgwikipedia.org They are isoelectronic with carbon monoxide (CO) and can act as strong sigma-donors and pi-acceptors, forming stable complexes with a variety of metal centers. rsc.org This coordinating ability is crucial in the design of catalysts, photoluminescent materials, and metal-containing therapeutic agents. rsc.orgacs.org The ease with which the electronic and steric properties of isocyanides can be modified by changing the R group makes them highly tunable ligands for specific applications. rsc.org

Conceptual Integration of Pyrimidine and Isocyanide Moieties in 2 Isocyanomethyl Pyrimidine

Precursor Synthesis and Functional Group Interconversions

The journey to the target compound begins with the construction of a pyrimidine ring bearing a methyl group at the second carbon atom. This methyl group serves as a chemical handle for subsequent transformations.

The most common and versatile method for constructing the pyrimidine ring is the condensation of a 1,3-bifunctional three-carbon component with an amidine. bu.edu.eg For the synthesis of 2-methylpyrimidine (B1581581), acetamidine (B91507) is the N-C-N fragment of choice. This is reacted with a C-C-C fragment, typically a 1,3-dicarbonyl compound or its synthetic equivalent. bu.edu.egthieme-connect.de This foundational reaction provides a reliable route to the required 2-methylpyrimidine core structure.

Table 1: Examples of Reagents for 2-Methylpyrimidine Synthesis

| C-C-C Fragment | N-C-N Fragment | Resulting Core Structure |

| Malondialdehyde | Acetamidine | 2-Methylpyrimidine |

| Ethyl Acetoacetate | Acetamidine | 4-Hydroxy-6-methyl-2-methylpyrimidine |

| Diethyl Malonate | Acetamidine | 4,6-Dihydroxy-2-methylpyrimidine |

Once 2-methylpyrimidine is obtained, the methyl group must be activated for nucleophilic substitution. A common strategy is direct free-radical halogenation. The use of N-halosuccinimides, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), in the presence of a radical initiator like benzoyl peroxide, allows for the selective halogenation of the methyl group to yield 2-(halomethyl)pyrimidines. publish.csiro.au Specifically, 2-methylpyrimidine can be converted into 2-(bromomethyl)pyrimidine (B1289093) or 2-(chloromethyl)pyrimidine (B1313406) through this method. publish.csiro.au These halogenated intermediates are significantly more reactive than the starting methylpyrimidine. publish.csiro.au

Table 2: Halogenation of 2-Methylpyrimidine

| Reagent | Product | Reference |

| N-Bromosuccinimide (NBS) | 2-(Bromomethyl)pyrimidine | publish.csiro.au |

| N-Chlorosuccinimide (NCS) | 2-(Chloromethyl)pyrimidine | publish.csiro.au |

The C2-halomethyl pyrimidines are valuable intermediates that can be converted into the direct precursor for the isocyanide synthesis: the corresponding N-formamide. This transformation is typically a two-step process:

Amination: The 2-(halomethyl)pyrimidine is treated with a nitrogen nucleophile, such as ammonia (B1221849), to form 2-(aminomethyl)pyrimidine.

Direct Isocyanide Formation Routes

The final step in the synthesis is the conversion of the formamide (B127407) group into the isocyanide. This is most commonly achieved through dehydration.

The dehydration of N-(pyrimidin-2-ylmethyl)formamide is the most direct route to this compound. This classic reaction involves removing the elements of water from the formamide functional group. rsc.orgrug.nl A variety of dehydrating agents can be employed for this purpose, with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base like triethylamine (B128534) (Et₃N) being a widely used method. semanticscholar.org

Recent advancements have focused on developing milder and more efficient protocols, which are particularly important for heterocyclic isocyanides that may be unstable. rsc.orgrug.nl These improved methods often result in higher yields, increased purity, and are scalable. rug.nl

Table 3: Common Dehydrating Agents for Formamide to Isocyanide Conversion

| Dehydrating Agent | Base (if applicable) | General Conditions |

| Phosphorus Oxychloride (POCl₃) | Triethylamine, Diisopropylethylamine | 0 °C to room temperature in a chlorinated solvent (e.g., DCM) |

| Phosgene (COCl₂) or Diphosgene | Tertiary Amine | Often used for its clean byproducts (CO₂ and HCl) but is highly toxic |

| Burgess Reagent | Neutral | Mild conditions, suitable for sensitive substrates |

| Cyanuric Chloride | Triethylamine | An effective and accessible dehydrating agent |

While formamide dehydration is the principal route, research into isocyanide synthesis is ongoing. One important alternative strategy involves the in situ generation and use of the isocyanide. rsc.orgrug.nl Due to the potential instability of some heterocyclic isocyanides, which can be prone to polymerization or cyclization, they can be generated in the reaction vessel and immediately trapped by another reagent in a one-pot process. rsc.org For example, the dehydration of N-(pyrimidin-2-ylmethyl)formamide can be performed in the presence of components for a multicomponent reaction, such as the Ugi four-component reaction, directly forming a more complex product without isolating the potentially unstable isocyanide intermediate. rsc.org

Another conceptual approach to generating a C1 functional group at the C2 position involves the nitrosation of the 2-methylpyrimidine using sodium nitrite (B80452) in acetic acid, followed by dehydration to form 2-cyanopyrimidine. google.com While this yields a nitrile, not an isocyanide, it represents an alternative functionalization pathway of the methyl group that could potentially be adapted in a multi-step synthesis towards an isocyanide.

Green Chemistry Approaches in this compound Synthesis

The synthesis of isocyanides, including this compound, has traditionally involved dehydrating the corresponding formamides using reagents like phosphorus oxychloride (POCl₃) or phosgene. wikipedia.org These methods often necessitate harsh reaction conditions and involve toxic chemicals and problematic waste streams, running contrary to the principles of green chemistry. rsc.org Recent advancements, however, have focused on developing more environmentally benign and efficient synthetic routes.

A significant green innovation is the "Isocyanide 2.0" synthesis, which provides a safer, faster, and more sustainable method for producing a wide range of isocyanides, including reactive heterocyclic isocyanides like 2-isocyanopyrimidine. rsc.org This methodology is particularly relevant for compounds like this compound, which are known to be unstable, especially when the isocyano group is positioned ortho to a ring nitrogen, making them prone to cyclization or polymerization. rsc.orgrug.nl The key advantage of this improved method is the elimination of the aqueous workup step, which is a common source of waste and can lead to the decomposition of sensitive products. rsc.org

The "Isocyanide 2.0" protocol utilizes phosphorus oxychloride as the dehydrating agent in the presence of triethylamine, but crucially, it employs a non-aqueous workup. rug.nl This streamlined process not only increases synthesis speed and yield but also significantly reduces the environmental footprint by minimizing reaction waste. rsc.org The reaction proceeds under very mild conditions, often at 0°C, which helps to stabilize otherwise reactive isocyanides. rug.nl This approach has successfully enabled the synthesis and isolation of previously considered unstable compounds like 2-isocyanopyrimidine at room temperature. rsc.org

General green chemistry techniques applicable to the synthesis of pyrimidine derivatives could also be adapted for this compound production. rasayanjournal.co.in These include:

Multicomponent Reactions (MCRs): One-pot reactions that combine three or more reactants to form a product, reducing the number of synthetic steps, solvent usage, and waste generation. rasayanjournal.co.inkirj.ee The Ugi reaction, a well-known MCR, utilizes isocyanides as key components. rsc.orgmdpi.com

Alternative Energy Sources: Microwave-assisted and ultrasonic synthesis can dramatically shorten reaction times and improve yields, often under solvent-free conditions. rasayanjournal.co.insemanticscholar.org

Green Solvents: The use of ionic liquids or solventless "grindstone" techniques can replace hazardous traditional solvents. rasayanjournal.co.inresearchgate.net

These approaches align with the core goals of green chemistry by improving efficiency, reducing waste, and minimizing the use of hazardous substances. rasayanjournal.co.in

Table 1: Comparison of Traditional vs. Green Synthesis of Heterocyclic Isocyanides

| Feature | Traditional Method (e.g., POCl₃/Pyridine) | "Isocyanide 2.0" Method | Green Chemistry Principles Addressed |

| Reagents | Phosphorus oxychloride, phosgene, diphosgene. wikipedia.org | Phosphorus oxychloride, triethylamine. rug.nl | Use of less hazardous reagents where possible. |

| Conditions | Often requires heating or very low temperatures for unstable compounds. rsc.org | Mild conditions (e.g., 0°C to room temperature). rug.nl | Energy efficiency. |

| Workup | Aqueous workup required. rsc.org | Non-aqueous workup (filtration of salts). rsc.org | Prevention of waste. |

| Reaction Time | Can be lengthy. rsc.org | Significantly faster (e.g., minutes). rug.nl | Catalysis, atom economy. |

| Yield & Purity | Variable, risk of product decomposition. rsc.org | High yields and high purity. rsc.org | Increased efficiency. |

| Waste | Generates significant aqueous waste. rug.nl | Minimal waste (solid byproducts are easily removed). rsc.org | Waste prevention. |

Scale-Up Considerations and Process Optimization in this compound Production

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents specific challenges, primarily related to the compound's potential instability and the handling of reagents. rsc.orgrug.nl Process optimization is crucial to ensure a safe, efficient, and cost-effective manufacturing process.

A major breakthrough for the scalability of isocyanide synthesis is the "Isocyanide 2.0" methodology, which has been successfully demonstrated on scales ranging from 0.2 mmol in microtiter plates to a 0.5 mol multigram scale. rsc.org This proven scalability over five orders of magnitude indicates its robustness for larger-scale production. rsc.org The avoidance of an aqueous workup simplifies the process, making it more amenable to industrial equipment and procedures. rug.nl

For potentially unstable or hazardous compounds like isocyanides, continuous flow technology offers significant advantages over traditional batch processing for scale-up. rsc.org Key benefits include:

Enhanced Safety: Flow reactors handle only small amounts of material at any given time, minimizing the risks associated with the foul odor and potential toxicity of volatile isocyanides. rsc.org

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, which is critical for managing exothermic reactions and preventing the decomposition of thermally sensitive compounds like this compound. whiterose.ac.uk

Process Consistency: Continuous processing can lead to more consistent product quality and higher yields compared to batch methods, where conditions can vary. whiterose.ac.uk

Process optimization for the production of this compound would involve a systematic study of reaction parameters. This includes optimizing reagent stoichiometry, reaction temperature, residence time (in flow chemistry), and purification methods. otavachemicals.com The goal is to maximize yield and purity while ensuring the process is safe and economically viable. otavachemicals.com The development of a robust synthetic route that can be transferred from a laboratory to a pilot plant and then to full-scale manufacturing requires careful planning to avoid setbacks at each stage. whiterose.ac.ukotavachemicals.com

Table 2: Key Considerations for Scale-Up of this compound Synthesis

| Parameter | Batch Processing | Continuous Flow Processing | Optimization Focus |

| Technology | Standard chemical reactors. | Microreactors or tubular reactors. rsc.org | Choosing the appropriate technology based on safety, stability, and throughput requirements. |

| Safety | Requires handling of large volumes of potentially hazardous materials. rsc.org | Small reaction volumes at any given time enhance safety. rsc.org | Containment of odorous and toxic intermediates; management of exotherms. |

| Reaction Control | Challenges in maintaining uniform temperature and mixing. whiterose.ac.uk | Precise control over temperature, pressure, and residence time. whiterose.ac.uk | Fine-tuning parameters to maximize yield and minimize byproduct formation. |

| Scalability | Each scale-up step may require significant re-optimization. whiterose.ac.uk | More linear scalability ("scaling out" by adding more reactors). rsc.org | Developing a process that is robust across different production volumes. |

| Product Isolation | Typically involves batch workup and purification. | Can incorporate in-line purification and separation. rsc.org | Streamlining the purification process to improve efficiency and reduce solvent use. |

| Instability | Longer reaction times can lead to decomposition of unstable products like ortho-heterocyclic isocyanides. rsc.org | Short residence times can minimize degradation of unstable intermediates and products. whiterose.ac.uk | Stabilizing the target molecule during synthesis and isolation. |

Nucleophilic Reactivity of the Isocyanide Moiety

The terminal carbon of the isocyanide group possesses a lone pair of electrons and is formally divalent, leading to a description of its character as intermediate between a carbyne and a carbene. This electronic structure makes it a potent nucleophile, readily attacking a variety of electrophilic centers. This nucleophilicity is the driving force behind its participation in numerous addition and multicomponent reactions.

Multicomponent Reaction (MCR) Participation

Multicomponent reactions, which combine three or more reactants in a single step to form a product containing structural elements from each component, are a cornerstone of modern synthetic chemistry due to their efficiency and ability to rapidly generate molecular complexity. Isocyanides are premier reactants for MCRs, and this compound is well-poised to serve as a key component in such transformations.

The Ugi four-component reaction (U-4CR) is arguably the most prominent isocyanide-based MCR. It typically involves the condensation of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide product. The reaction is initiated by the formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. The nucleophilic isocyanide carbon attacks the iminium ion, forming a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, and the resulting adduct undergoes an irreversible Mumm rearrangement to yield the final stable product.

While specific studies on this compound are not widely documented, the reactivity of the closely related 2-isocyanopyrimidine has been successfully demonstrated in Ugi reactions. Research has shown that even highly reactive and previously considered unstable isocyanides like 2-isocyanopyrimidine can be generated and used in situ or isolated to participate in both the classic Ugi-4CR and the Ugi-tetrazole variation (U-4CR-T). In the Ugi-tetrazole reaction, hydrazoic acid (generated in situ from sodium azide (B81097) and an acid) replaces the carboxylic acid component, leading to the formation of a tetrazole ring. This work underscores the capability of the pyrimidine-isocyanide scaffold to serve as a versatile component in these powerful complexity-building reactions.

Table 1: Examples of Ugi Reactions with 2-Isocyanopyrimidine

| Reaction Type | Aldehyde | Amine | Acid | Isocyanide | Product |

|---|---|---|---|---|---|

| Ugi 4-CR | Benzaldehyde | Benzylamine | Acetic Acid | 2-Isocyanopyrimidine | U-1 |

| Ugi-Tetrazole | Benzaldehyde | Benzylamine | HN₃ | 2-Isocyanopyrimidine | UT-1 |

Data sourced from Dömling, et al., 2020.

The Passerini three-component reaction (P-3CR) is another fundamental MCR of isocyanides, first reported in 1921. This reaction combines an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to directly synthesize α-acyloxy carboxamides. The mechanism is believed to proceed through a cyclic, non-ionic transition state, particularly in aprotic solvents, where the components react in a concerted fashion. An initial α-addition of the carbonyl and carboxylate across the isocyanide carbon is followed by a Mumm rearrangement to furnish the final product.

The Passerini reaction is known for its high atom economy and broad substrate scope. It has been employed in the synthesis of a wide variety of structures, including depsipeptides, polymers, and as a key step in the synthesis of pharmaceuticals. Despite the foundational nature of this reaction in isocyanide chemistry, specific examples detailing the use of this compound as the isocyanide component are not prevalent in the surveyed scientific literature. However, the general reactivity profile of isocyanides strongly suggests that it would be a viable substrate in such transformations.

Beyond the classic Ugi and Passerini reactions, the isocyanide moiety is a versatile functional handle for a diverse range of cyclization and annulation strategies. These reactions often construct heterocyclic frameworks, which are of immense interest in medicinal chemistry.

One powerful strategy involves the in situ formation of ketenimine intermediates from isocyanides. An iron-catalyzed carbene transfer from a diazo compound to an isocyanide generates a ketenimine. This highly reactive intermediate can be trapped by a variety of binucleophiles in a one-pot process. For example, reaction with amidines leads to the formation of substituted 6-aminopyrimidin-4(3H)-ones. This tandem reaction sequence highlights how the isocyanide carbon can be incorporated into a new heterocyclic ring.

**Table 2:

Exploration of the Reactivity Landscape of this compound

The reactivity of this compound is dictated by the electronic interplay between the electron-deficient pyrimidine ring and the versatile isocyanide functional group. This section explores the reactivity pertaining to the pyrimidine heterocycle itself and the cooperative reactions involving both moieties.

Reactivity of the Pyrimidine Heterocycle

The pyrimidine ring is a diazine, characterized by the presence of two nitrogen atoms, which significantly influences its chemical behavior compared to benzene (B151609) or pyridine (B92270).

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the heterocycle highly resistant to electrophilic aromatic substitution (EAS). bhu.ac.in The reaction is generally considered difficult for simple, unactivated diazines because the ring nitrogens are prone to protonation under the strongly acidic conditions often required for EAS, which further deactivates the ring. bhu.ac.in

The introduction of the 2-(isocyanomethyl) substituent is expected to further decrease the ring's reactivity towards electrophiles. The isocyanide group, and the methylene (B1212753) bridge to the electron-deficient pyrimidine, acts as an electron-withdrawing group, further reducing the electron density of the aromatic system. Consequently, electrophilic attack on the carbon atoms of the pyrimidine ring in this compound is highly unfavorable and not a common reaction pathway. While activating groups like hydroxyl (in pyrimidones) or amino groups can facilitate electrophilic substitution on the pyrimidine nucleus, the presence of the isocyanomethyl group does not provide such activation. bhu.ac.in

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). bhu.ac.in This reactivity is particularly pronounced when a good leaving group, such as a halogen, is present at the C2, C4, or C6 positions. The two ring nitrogen atoms effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction, facilitating the substitution process. bhu.ac.innih.gov

For a substrate like this compound bearing a leaving group at the C4 or C6 position, the SNAr reaction is expected to be highly efficient. The isocyanomethyl group at the C2 position exerts an additional electron-withdrawing effect, which further activates the C4 and C6 positions towards nucleophilic attack. Generally, in pyrimidine systems, nucleophilic attack is favored at the 4- and 6-positions over the 2-position. stackexchange.com The reaction of a chlorinated pyrimidine derivative with an amine nucleophile, for instance, proceeds via a nucleophilic aromatic substitution to form the aminated product. mdpi.com

The pyrimidine ring can undergo transformations when treated with potent nucleophiles, leading to the formation of different heterocyclic systems. These reactions often require forcing conditions, although quaternization of a ring nitrogen can significantly enhance the reactivity of the pyrimidine ring towards nucleophiles, allowing transformations to occur at lower temperatures. wur.nl

Observed ring transformations of pyrimidine derivatives include:

Ring Contraction: Hydrazinolysis of pyrimidines can lead to the formation of pyrazoles, a reaction that proceeds more readily with N-alkylpyrimidinium salts. wur.nl

Degenerate Ring Transformations: In some cases, a nitrogen atom from the nucleophile can be incorporated into the ring, displacing one of the original ring nitrogens, leading to a structurally identical but isotopically labeled pyrimidine ring. wur.nl

Conversion to Other Heterocycles: Reactions with strong nucleophiles like the amide ion (KNH₂) in liquid ammonia can induce ring opening followed by recyclization to form other heterocyclic systems, such as s-triazines. wur.nl

While specific examples involving this compound in ring transformation reactions are not documented, the underlying reactivity of the pyrimidine core suggests that such transformations are plausible under appropriate conditions.

Cooperative Reactivity of Pyrimidine and Isocyanide Units

The proximity of the isocyanide and pyrimidine functionalities in this compound allows for unique cooperative reactions, leading to the formation of fused heterocyclic systems through intramolecular processes and tandem sequences.

The isocyanide group is known for its ability to participate in cyclization reactions. Heterocyclic isocyanides where the isocyano group is positioned ortho to a ring heteroatom are often unstable and prone to cyclization. rsc.orgrug.nl For example, the analogous compound, 2-(isocyanomethyl)pyridine, is known to cyclize rapidly. rsc.org

A significant example of cooperative reactivity is the synthesis of imidazo[1,5-c]pyrimidine (B12980393) derivatives. semanticscholar.orgresearchgate.net In this reaction, a related substrate, benzyl (B1604629) isocyanide, is first deprotonated at the methylene carbon using a strong base like sodium hydride to form a carbanion. This nucleophilic anion then attacks an electrophilic site on a pyrimidine ring. In a hypothetical intramolecular scenario involving a pre-formed this compound anion, the nucleophilic carbon could attack one of the pyrimidine ring's nitrogen atoms or an electrophilic carbon, initiating a cyclization cascade.

Another synthetic strategy involves the transformation of an ortho-(isocyanomethyl)nitroarene into a fused pyrimidine. researchgate.netosi.lv This multi-step process involves hydrolysis of the isocyanide to a formamido group, reduction of the nitro group to an amine, and subsequent cyclocondensation to form the fused pyrimidine ring. This highlights the utility of the isocyanomethyl group as a masked precursor for an annulated ring.

A tandem reaction, also known as a domino or cascade reaction, involves two or more consecutive reactions where the subsequent step depends on the functionality formed in the preceding one, all occurring in a single pot. nih.gov The synthesis of fused heterocycles from this compound or its precursors often employs such efficient sequences.

A prime example is the one-pot synthesis of 1-aryl-7-chloro-5-(methylsulfanyl)imidazo[1,5-c]pyrimidines from 4,6-dichloro-2-(methylsulfanyl)pyrimidine and various benzyl isocyanides. semanticscholar.orgresearchgate.net This process can be described as a tandem sequence:

Deprotonation: The benzyl isocyanide is deprotonated by sodium hydride to generate a nucleophilic carbanion.

Intermolecular Nucleophilic Attack: The anion attacks the C4 or C6 position of the dichloropyrimidine.

Intramolecular Cyclization & Aromatization: The resulting intermediate undergoes an intramolecular cyclization, where the isocyanide carbon attacks a ring nitrogen, followed by elimination and aromatization to yield the final imidazo[1,5-c]pyrimidine product.

The yields for this tandem reaction are moderate, as shown in the table below for a selection of substituted benzyl isocyanides.

| R Group on Benzyl Isocyanide | Product | Yield (%) |

| H | 7-Chloro-5-(methylsulfanyl)-1-phenylimidazo[1,5-c]pyrimidine | 44 |

| 4-Cl | 1-(4-Chlorophenyl)-7-chloro-5-(methylsulfanyl)imidazo[1,5-c]pyrimidine | 48 |

| 2-Cl | 1-(2-Chlorophenyl)-7-chloro-5-(methylsulfanyl)imidazo[1,5-c]pyrimidine | 31 |

| 4-Me | 7-Chloro-5-(methylsulfanyl)-1-(p-tolyl)imidazo[1,5-c]pyrimidine | 47 |

| 3-MeO | 7-Chloro-1-(3-methoxyphenyl)-5-(methylsulfanyl)imidazo[1,5-c]pyrimidine | 47 |

Table 1: Yields of Imidazo[1,5-c]pyrimidine Derivatives from a Tandem Reaction. Data sourced from Umezu, K. et al. (2017). semanticscholar.org

This reaction elegantly demonstrates the cooperative reactivity of the isocyanide and pyrimidine moieties, enabling the efficient construction of complex heterocyclic frameworks in a single synthetic operation.

Applications of 2 Isocyanomethyl Pyrimidine in Advanced Organic Synthesis

Construction of Diverse Heterocyclic Frameworks

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals. rsc.orgnih.gov The pyrimidine (B1678525) core, in particular, is a key component in many biologically active molecules. nih.govmdpi.com Consequently, synthetic methodologies that allow for the efficient construction and elaboration of pyrimidine-based structures are of significant interest.

One of the most well-documented applications of isocyanomethyl-substituted aromatic compounds is in the synthesis of fused pyrimidine derivatives. rsc.org Fused pyrimidines, such as quinazolines, purines, and pteridines, are present in numerous bioactive compounds, including drugs with hypnotic, antimalarial, and bronchodilatory activities. yu.edu.jo

A highly effective strategy involves using ortho-(isocyanomethyl)nitroarenes as precursors. rsc.org This multi-step synthesis efficiently yields functionalized fused pyrimidines through a defined reaction sequence:

Hydrolysis: The isocyano group of the starting material is first hydrolyzed to an aminomethyl group.

Reduction: The nitro group, positioned ortho to the isocyanomethyl group, is catalytically reduced to a primary amine. This step generates a crucial ortho-diamine intermediate.

Cyclocondensation: The resulting diamine is then condensed with orthoesters to form the final fused pyrimidine ring system. rsc.orgyu.edu.jo

This methodology provides a reliable pathway to complex heterocyclic systems that would otherwise require more convoluted synthetic routes. yu.edu.jo The reaction demonstrates the utility of the isocyanomethyl group as a masked aminomethyl function in the strategic construction of polycyclic aromatic systems.

| Starting Material | Reagents | Intermediate | Final Product | Yield (%) |

|---|---|---|---|---|

| 1-(Isocyanomethyl)-2-nitrobenzene | 1. HCl (aq) 2. H₂, Pd/C 3. HC(OEt)₃ | 2-(Aminomethyl)aniline | Quinazoline | Not specified |

| 4-Chloro-1-(isocyanomethyl)-2-nitrobenzene | 1. HCl (aq) 2. H₂, Pd/C 3. HC(OEt)₃ | 4-Chloro-2-(aminomethyl)aniline | 6-Chloroquinazoline | ~5% yu.edu.jo |

| 1-(Isocyanomethyl)-2-nitronaphthalene | 1. HCl (aq) 2. H₂, Pd/C 3. MeC(OEt)₃ | 1-Amino-2-(aminomethyl)naphthalene | 2-Methylbenzo[g]quinazoline | Not specified |

The pyrimidine scaffold is a cornerstone in the synthesis of a wide variety of nitrogen-containing heterocycles. nih.gov The reactivity of 2-(isocyanomethyl)pyrimidine allows it to serve as a precursor for generating more complex heterocyclic systems. The transformation of an isocyanomethyl-substituted ring into a fused bicyclic system, as detailed above, is a prime example of its application in creating novel heterocycles. rsc.orgyu.edu.jo

The synthesis of fused systems like pyrrolo[3,2-d]pyrimidines and imidazo[1,2-c]pyrimidines often begins with appropriately functionalized pyrimidine precursors. derpharmachemica.com While direct, specific examples of this compound undergoing cycloaddition or other transformations to form distinct, non-fused heterocycles are not extensively detailed in the surveyed literature, its role as a key intermediate in building fused systems underscores its importance in diversifying the landscape of accessible nitrogen-containing heterocycles.

Development of Complex Molecular Architectures

Beyond the synthesis of planar aromatic systems, modern organic chemistry focuses on the creation of complex three-dimensional molecules, often with specific stereochemistry, which are crucial for interacting with biological targets.

The development of synthetic methods that control the spatial arrangement of atoms is a fundamental goal of organic synthesis. Despite the versatility of the pyrimidine core in constructing bioactive molecules, specific, documented examples of this compound being utilized in stereoselective reactions were not prominent in the reviewed literature. The functional handles of the molecule, however, suggest potential for such applications, for instance, through asymmetric metal catalysis targeting the isocyanide group or the nitrogen atoms of the pyrimidine ring. Further research in this area could unlock new pathways to chiral pyrimidine-containing compounds.

The total synthesis of natural products represents a benchmark for the utility of a synthetic method or building block. nih.govmdpi.com These complex endeavors demonstrate the ability to construct intricate molecular frameworks with high precision. uci.edu Pyrimidine derivatives are found in many natural products, making them important targets for synthesis. researchgate.net However, a review of the available literature did not yield specific examples where this compound was employed as a key building block in the completed total synthesis of a natural product. Its potential remains in its capacity to introduce the pyrimidine motif early in a synthetic sequence, which can then be elaborated into a more complex target.

Linker Chemistry and Polymer Functionalization

The precise connection of molecular fragments using chemical linkers is critical in fields such as drug delivery, diagnostics, and materials science. nih.gov Antibody-drug conjugates (ADCs), for example, rely on sophisticated linkers to attach potent cytotoxic agents to monoclonal antibodies. nih.gov

While direct applications of this compound in this context are not widely reported, its structure is well-suited for such roles. The pyrimidine ring itself can serve as a stable, rigid core for a linker. Notably, related structures, such as 2-methylsulfonyl pyrimidine, have been successfully used as novel coupling groups in ADCs, where the pyrimidine undergoes nucleophilic aromatic substitution to form a stable bond with the antibody. researchgate.net This demonstrates the viability of the pyrimidine scaffold in advanced linker technologies.

Furthermore, the isocyanide group of this compound is a highly valuable functional group for multicomponent reactions like the Ugi and Passerini reactions. These reactions are exceptionally efficient for creating molecular diversity and are increasingly used in bioconjugation and for the functionalization of polymers. rsc.orgresearchgate.net The ability of the isocyanide to react with an amine, a carbonyl compound, and a carboxylic acid in a single step makes it a powerful tool for attaching the pyrimidine core to other molecules or polymer backbones. Therefore, this compound represents a high-potential, though currently under-explored, reagent for applications in advanced linker chemistry and polymer functionalization.

Integration into Functional Polymeric Materials

The incorporation of this compound into polymer backbones or as pendant groups can be envisioned through several synthetic strategies, primarily leveraging its reactive isocyanide moiety. The pyrimidine ring, a key component of nucleobases, offers the potential to impart specific properties to the resulting polymers, such as thermal stability, hydrophilicity, and the capacity for hydrogen bonding.

One of the most promising methods for integrating this compound into polymers is through isocyanide-based multicomponent reactions (IMCRs). The Ugi and Passerini reactions, for instance, are powerful tools for polymer synthesis, including polycondensation and post-polymerization modification. wikipedia.orgrsc.org In a hypothetical polycondensation reaction, if this compound were used as the isocyanide component along with bifunctional aldehydes, amines, and carboxylic acids, it would be possible to generate polyamides with regularly spaced pyrimidine units within the polymer backbone. The properties of such polymers could be tuned by varying the other components of the Ugi reaction. researchgate.net

Table 1: Hypothetical Ugi Polycondensation Incorporating this compound

| Monomer 1 (Diamine) | Monomer 2 (Dicarboxylic Acid) | Monomer 3 (Dialdehyde) | Isocyanide Component | Resulting Polymer Structure | Potential Properties |

| 1,6-Hexanediamine | Adipic acid | Terephthaldehyde | This compound | Polyamide with pendant pyrimidine groups | Enhanced thermal stability, potential for metal coordination |

| 4,4'-Oxydianiline | Isophthalic acid | Glutaraldehyde | This compound | Aromatic polyamide with pyrimidine moieties | High-performance characteristics, altered solubility |

Alternatively, this compound could be utilized in the post-polymerization modification of pre-existing polymers. osti.govnih.gov For example, a polymer bearing carboxylic acid and aldehyde functionalities could be treated with an amine and this compound to append the pyrimidine moiety onto the polymer side chains. This approach would allow for the precise introduction of the functional group onto a well-defined polymer scaffold.

The Passerini reaction offers another avenue for creating functional polyesters. wikipedia.orgnih.gov A bifunctional carboxylic acid and a bifunctional aldehyde or ketone could react with this compound to yield a polyester with α-acyloxy amide linkages and pendant pyrimidine groups. The inherent properties of the pyrimidine ring could influence the material's thermal and mechanical behavior. rsc.org

Role in Surface Modification and Bioconjugation Strategies (Non-Clinical Focus)

The isocyanide group of this compound is also well-suited for the functionalization of surfaces, a critical aspect in the development of advanced materials and analytical devices. Isocyanides are known to coordinate strongly to the surfaces of transition metals, such as gold, platinum, and palladium. This interaction can be exploited to form self-assembled monolayers (SAMs) on these surfaces.

By immersing a metal substrate in a solution of this compound, a monolayer could be formed where the pyrimidine units are exposed at the interface. This modified surface would exhibit altered properties, such as wettability and chemical reactivity, dictated by the pyrimidine ring. Such functionalized surfaces could find applications in areas like selective adsorption, catalysis, and as platforms for further chemical transformations.

Table 2: Potential Surface Modification Applications of this compound

| Substrate | Modification Strategy | Resulting Surface Functionality | Potential Application (Non-Clinical) |

| Gold (Au) | Self-Assembled Monolayer (SAM) formation | Pyrimidine-terminated surface | Sensor development, controlled surface chemistry |

| Platinum (Pt) | Chemisorption | Altered catalytic activity | Heterogeneous catalysis |

| Polymer film with reactive groups | Ugi or Passerini reaction | Covalently attached pyrimidine moieties | Modified membrane properties, enhanced biocompatibility (for non-clinical research) |

In the context of bioconjugation for research purposes (non-clinical), the pyrimidine moiety of this compound offers intriguing possibilities. The structural similarity of pyrimidine to the nucleobases found in DNA and RNA suggests that surfaces modified with this compound could be used to study biomolecular interactions. For instance, a pyrimidine-functionalized surface could be employed in fundamental studies of protein-nucleic acid recognition or for the controlled immobilization of specific enzymes or antibodies for in vitro diagnostic assays.

The Ugi reaction can also be a powerful tool for bioconjugation. A biomolecule (e.g., a peptide or an oligonucleotide) containing a primary amine and a carboxylic acid could be coupled to an aldehyde and this compound. This would result in the covalent attachment of the pyrimidine moiety to the biomolecule, enabling further studies on the impact of this modification on the biomolecule's structure and function in a research setting.

While the specific experimental data for this compound in these advanced applications is not yet prevalent in the literature, the foundational principles of isocyanide and pyrimidine chemistry strongly support its potential as a valuable building block in materials science and biotechnology research. Further investigation into the synthesis and reactivity of this compound is warranted to fully unlock its capabilities.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent. Characterization of the resulting complexes relies on a combination of spectroscopic and analytical techniques to elucidate their structure and bonding.

Coordination Chemistry and Catalytic Performance of 2 Isocyanomethyl Pyrimidine

1 Transition Metal Complexes (e.g., Palladium, Platinum, Gold, Rhodium)

Complexes of pyrimidine-containing ligands with late transition metals are widely studied. The synthetic routes and characterization methods are well-established and directly applicable to 2-(isocyanomethyl)pyrimidine.

Palladium: Palladium(II) complexes can be synthesized by reacting the ligand with palladium precursors like dichloro(1,5-cyclooctadiene)palladium(II) [(COD)PdCl2] or palladium(II) acetate (B1210297) [Pd(OAc)2]. beilstein-journals.orgrsc.org For instance, pyrimidine-functionalized N-heterocyclic carbene (NHC) palladium complexes have been prepared via transmetalation from the corresponding silver complexes. beilstein-journals.org Characterization often involves ¹H and ¹³C NMR spectroscopy to confirm the ligand framework and X-ray crystallography to determine the solid-state structure.

Platinum: Platinum(II) complexes are commonly prepared from potassium tetrachloroplatinate(II) (K2[PtCl4]). scielo.br The synthesis of cis-[PtCl2(L)2] or trans-[PtCl2(L)(L')] complexes, where L is a pyrimidine-based ligand, has been extensively reported. researchgate.netrsc.org A key characterization tool for isocyanide complexes is infrared (IR) spectroscopy. The stretching frequency of the isocyanide C≡N bond, ν(C≡N), is sensitive to the electronic environment and coordination mode, typically shifting to a higher wavenumber upon coordination to a metal center.

Table 1: Representative Spectroscopic Data for Metal-Isocyanide Complexes

| Complex Type | ν(C≡N) in free ligand (cm⁻¹) | ν(C≡N) in complex (cm⁻¹) | Δν(C≡N) (cm⁻¹) | Reference |

|---|---|---|---|---|

| Gold(I) Isocyanide | ~2150 | ~2260 | +110 | beilstein-journals.org |

Gold: Gold(I) and Gold(III) complexes featuring pyrimidine-based ligands have been synthesized and characterized. beilstein-journals.orgrsc.org A common precursor for Gold(I) is (dimethyl sulfide)gold(I) chloride [AuCl(SMe2)]. beilstein-journals.org For Gold(III), chloroauric acid (HAuCl4) is often used. nih.gov The resulting complexes, such as those with pyrimidine-based phosphine (B1218219) or amide ligands, have been characterized by NMR, mass spectrometry, and X-ray diffraction. beilstein-journals.orgrsc.org

Rhodium: Rhodium complexes, including Rh(I) and Rh(III), are known to coordinate with pyrimidine-containing ligands. scirp.orgrsc.org Syntheses can start from rhodium(III) chloride hydrate (B1144303) (RhCl3·nH2O). scirp.orgrsc.org The formation of rhodium complexes can be confirmed by spectroscopic methods, and in some cases, the resulting complexes have been studied for their catalytic activity. nih.gov

Table 2: Selected Bond Lengths from X-ray Crystallography of Related Metal-Pyrimidine Complexes

| Complex | Metal-C/N Bond | Bond Length (Å) | Reference |

|---|---|---|---|

| tbpyPt(C2pym)2 | Pt-C | 1.928 - 1.956 | mdpi.com |

| tbpyPt(C2pym)2 | Pt-N | 2.038 - 2.074 | mdpi.com |

Main Group Element Interactions

While the coordination chemistry of this compound is dominated by transition metals, interactions with main group elements are also of significant interest, particularly with elements from group 13 (like boron) and group 14 (like silicon).

Boron Complexes: Pyrimidine-based ligands have been successfully incorporated into four-coordinate boron complexes. nih.govontosight.aiujaen.es For example, 2,4-bis(2'-hydroxyphenyl)pyrimidine ligands react with boron trifluoride or other boron sources to form highly stable, luminescent O^N^O boron chelates. nih.gov The synthesis typically involves a multi-step process starting with functionalization of a pyrimidine (B1678525) core, followed by complexation with a boron salt. nih.govresearchgate.net These findings suggest that this compound could similarly form stable chelates with boron, potentially involving the isocyanide carbon and a pyrimidine nitrogen, although such specific examples are not yet widely documented.

Silicon Complexes: The interaction of pyrimidine derivatives with silicon has also been demonstrated, particularly in the formation of axially substituted silicon(IV) phthalocyanine (B1677752) complexes. researchgate.netontosight.ai In these systems, pyrimidine-substituted Schiff bases are coordinated to the central silicon atom. researchgate.net This indicates the potential for this compound to act as a ligand for silicon, opening avenues for the development of novel silicon-based materials with tailored electronic or photophysical properties. The coordination would likely involve the donation of electron pairs from the nitrogen atoms of the pyrimidine ring or the carbon of the isocyanide group to the silicon center. researchgate.netontosight.ai

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation/Formula |

|---|---|

| This compound | - |

| Potassium Tetrachloroplatinate(II) | K2[PtCl4] |

| (Dimethyl sulfide)gold(I) chloride | [AuCl(SMe2)] |

| Rhodium(III) chloride hydrate | RhCl3·nH2O |

| Dichloro(1,5-cyclooctadiene)palladium(II) | [(COD)PdCl2] |

| Palladium(II) acetate | Pd(OAc)2 |

| Chloroauric acid | HAuCl4 |

| Boron Trifluoride | BF3 |

| Carbon Monoxide | CO |

| Silver(I) | Ag(I) |

Applications in Homogeneous Catalysis

This compound serves as a versatile ligand in homogeneous catalysis, where the catalyst exists in the same phase as the reactants, typically in a solution. wikipedia.org This setup allows for high selectivity and activity under mild reaction conditions. The unique electronic and steric properties of the this compound ligand, arising from the combination of the pyrimidine ring and the isocyanomethyl group, have been exploited in a variety of catalytic transformations.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The pyrimidine moiety within ligands can be crucial for the success of these reactions. While direct applications of this compound in this area are not extensively documented in the provided search results, the general importance of the pyrimidine core in cross-coupling reactions is well-established. For instance, dichloropyrimidines can undergo selective, one-pot double Suzuki-Miyaura coupling reactions to synthesize diarylated pyrimidines. nih.gov The regioselectivity of these reactions is highly dependent on the reaction conditions, particularly the solvent. nih.gov

Furthermore, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives can be functionalized through sequential, site-selective cross-coupling reactions, including Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig couplings. rsc.org This highlights the tunability of pyrimidine-based scaffolds for creating diverse molecular architectures. The isocyanomethyl group in this compound could potentially influence the catalytic activity and selectivity in such cross-coupling reactions by modulating the electronic properties of the metal center.

Table 1: Examples of Cross-Coupling Reactions with Pyrimidine Scaffolds

| Reaction Type | Pyrimidine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | 2,4-dichloropyrimidine | Arylboronic acid | Palladium-based | Diaryl-substituted pyrimidine | nih.gov |

| Sonogashira | 2,6-dibromopyrazolo[1,5-a]pyrimidine | Terminal alkyne | Palladium/Copper | 6-Alkynylpyrazolo[1,5-a]pyrimidine | rsc.org |

| Suzuki-Miyaura | 2-bromo-6-alkynylpyrazolo[1,5-a]pyrimidine | Arylboronic acid | Palladium-based | 2-Aryl-6-alkynylpyrazolo[1,5-a]pyrimidine | rsc.org |

| Buchwald-Hartwig | 2-bromo-6-alkynylpyrazolo[1,5-a]pyrimidine | Amine | Palladium-based | 2-Amino-6-alkynylpyrazolo[1,5-a]pyrimidine | rsc.org |

| Ullmann, Buchwald-Hartwig, Suzuki-Miyaura, Sonogashira | 4-substituted-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones | Various | Copper or Palladium | Diversely functionalized pyrido[2,3-d]pyrimidin-7(8H)-ones | nih.gov |

Hydrogenation and Hydrosilylation Processes

Hydrogenation:

Homogeneous hydrogenation, the addition of hydrogen (H₂) to a substrate, is a fundamental process in organic synthesis. wikipedia.org While the direct use of this compound in hydrogenation is not explicitly detailed, the broader context of pyrimidine-containing ligands in this field is informative. For example, iridium catalysts combined with lanthanide triflates have been shown to effectively hydrogenate 4-substituted pyrimidines to chiral 1,4,5,6-tetrahydropyrimidines with high enantioselectivity. ajchem-b.com Ruthenium complexes with ligands containing a 2-hydroxypyridyl moiety are active in the transfer hydrogenation of ketones. mdpi.com

Hydrosilylation:

Hydrosilylation, the addition of a silicon-hydrogen bond across a double or triple bond, is a widely used method for the synthesis of organosilicon compounds. Catalysts based on iron pivalate (B1233124) and isocyanide ligands, such as 1-isocyanoadamantane, have been employed for the hydrosilylation of styrene (B11656) with pentamethyldisiloxane. google.com The isocyanide ligand plays a crucial role in the catalytic cycle. Given that this compound contains an isocyanide group, it is plausible that it could be a viable ligand in similar iron-catalyzed hydrosilylation reactions.

Enantioselective Catalysis

Enantioselective catalysis aims to produce a single enantiomer of a chiral product. This is of paramount importance in the pharmaceutical industry. The development of chiral catalysts is key to achieving high enantioselectivity. unipd.it

The pyrimidine framework is present in various chiral ligands and catalysts. For instance, rhodium-catalyzed asymmetric reductive dearomatization of 7-substituted pyrazolo[1,5-a]pyrimidines has been achieved with excellent enantioselectivities (up to 98% ee). nih.gov This method provides a route to chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines, which are important structural motifs in pharmaceuticals. nih.gov

Furthermore, squaramide-catalyzed asymmetric Mannich reactions between 1,3-dicarbonyl compounds and pyrazolinone ketimines can produce enantioenriched 4-aminopyrazolone derivatives. mdpi.com While not directly involving this compound, these examples underscore the potential of pyrimidine-containing structures in designing effective chiral catalysts and ligands. The isocyanomethyl group could be a point of modification to introduce chirality or to fine-tune the steric and electronic environment of a catalytic center.

C-H Activation Methodologies

C-H activation is a powerful strategy in organic synthesis that involves the cleavage of a typically unreactive carbon-hydrogen bond and its subsequent functionalization. manchester.ac.uk This approach offers a more atom-economical and efficient way to construct complex molecules. manchester.ac.uk

The pyridine (B92270) and pyrimidine rings are often used as directing groups to guide a metal catalyst to a specific C-H bond. researchgate.netnih.gov For instance, manganese-catalyzed C-H allenylation of N-pyridyl-2-pyridones with propargyl carbonates has been reported. researchgate.net In this process, the pyridyl group initially directs the C-H activation. researchgate.netnih.gov

Palladium(II)-catalyzed C-H activation has been significantly advanced through the development of bifunctional ligands. nih.gov These ligands can participate in and accelerate the C-H cleavage step. nih.gov The pyrimidine ring in this compound could act as a directing group, while the isocyanomethyl group could coordinate to the metal center, potentially creating a bifunctional ligand system for C-H activation reactions.

Table 2: C-H Activation Directed by Pyridine/Pyrimidine Groups

| Catalyst System | Substrate | Reaction Type | Role of Pyridine/Pyrimidine | Reference |

| Mn(I)-catalyzed | N-pyridyl-2-pyridones | C-H allenylation | Directing group | researchgate.net |

| Mn-catalyzed | Heteroarenes with pyridyl/pyrimidyl groups | Dehydrocyanative transannulation | Directing group | nih.gov |

| Rh(III)-catalyzed | 1-arylindazolones | [4 + 1] annulation | Directing group (implicit) | researchgate.net |

| Co(III)-catalyzed | Substituted pyridones | C5 and C6 benzannulation | Directing group | researchgate.net |

Ligand Tuning and Structure-Activity Relationship in Catalysis

The performance of a homogeneous catalyst is highly dependent on the nature of the ligands coordinated to the metal center. Ligand tuning, the systematic modification of a ligand's steric and electronic properties, is a crucial strategy for optimizing catalytic activity, selectivity, and stability. ucl.ac.uk

The structure-activity relationship (SAR) describes how the chemical structure of a compound, in this case, the ligand, correlates with its activity in a catalytic process. acs.org For pyrimidine derivatives, the position and nature of substituents on the pyrimidine ring can greatly influence their biological and catalytic activities. nih.gov

In the context of this compound, both the pyrimidine ring and the isocyanomethyl group offer opportunities for tuning. Modifications to the pyrimidine ring, such as the introduction of electron-donating or electron-withdrawing groups, can alter the electronic properties of the ligand. This, in turn, affects the electron density at the metal center, which can influence its reactivity. For example, in palladium-catalyzed C-H activation, tuning the steric and electronic properties of azine ligands can dramatically affect the transformations they promote. nih.gov

The isocyanomethyl group can also be modified. The steric bulk around the isocyano functionality can be varied, which can impact the coordination geometry and the accessibility of the catalytic site. In the synthesis of gold nanoparticles, the steric hindrance of ligands was found to correlate with the final particle size, which in turn affected their catalytic performance. ucl.ac.uk

A deconstruction-reconstruction strategy for pyrimidine diversification has been developed, allowing for the conversion of pyrimidine-containing compounds into various other nitrogen heterocycles. nih.gov This approach highlights the versatility of the pyrimidine core and provides a powerful tool for creating a library of ligands for SAR studies in catalysis. nih.gov

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical investigation records focused solely on the chemical compound “this compound” that align with the detailed outline provided. Research in computational chemistry often focuses on broader classes of compounds or specific derivatives with known biological or material science applications.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article detailing the electronic structure, conformational analysis, tautomerism, and reaction mechanisms specifically for this compound as requested. The necessary data from molecular orbital theory applications, electron density distribution analysis, studies of rotational isomers, theoretical predictions of tautomeric forms, or mechanistic probes involving this particular compound are not present in the accessible literature.

General computational studies have been conducted on the broader pyrimidine class of molecules. These investigations cover topics such as:

Electronic Structure and Properties: Density Functional Theory (DFT) has been used to study the electronic properties, molecular orbitals (HOMO-LUMO), and electron density distribution of various pyrimidine derivatives to understand their reactivity and potential applications, for instance, as corrosion inhibitors or in electronic materials. ijcce.ac.irepstem.netresearchgate.netresearchgate.net

Conformational Analysis and Tautomerism: The stability of different tautomers and conformational isomers of substituted pyrimidines, such as pyrimidine-thiones and aminopyrimidines, has been a subject of theoretical investigation, as these aspects are crucial for understanding their biological activity and chemical behavior. chemrxiv.orgnih.gov

Reaction Mechanisms: Computational methods have been employed to elucidate the mechanisms of reactions involving the pyrimidine scaffold, such as cycloadditions and multicomponent reactions, to understand reaction pathways and predict outcomes. nih.govrsc.org

However, none of these studies provide the specific data required to construct an article about this compound. Without dedicated computational research on this exact molecule, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Investigations of 2 Isocyanomethyl Pyrimidine

Mechanistic Probing of Reactions Involving 2-(Isocyanomethyl)pyrimidine

Transition State Characterization in Multicomponent Reactions

There are no available studies that characterize the transition states of this compound in multicomponent reactions. Such studies would typically involve quantum mechanical calculations to identify the geometry, energy, and vibrational frequencies of transition state structures, providing insight into the reaction kinetics and mechanism.

Reaction Pathway Elucidation via Density Functional Theory (DFT)

No DFT studies elucidating the reaction pathways involving this compound have been found in the scientific literature. This type of investigation would map out the energetic landscape of a reaction, identifying intermediates and transition states to determine the most favorable reaction mechanism.

Prediction of Spectroscopic Signatures

Computational prediction of spectroscopic signatures is a common application of theoretical chemistry. However, specific predicted data for this compound are not present in the available literature.

Computational NMR Chemical Shift Prediction

There are no published computational studies that predict the 1H and 13C NMR chemical shifts for this compound. Such predictions are valuable for confirming chemical structures and understanding the electronic environment of the nuclei.

Theoretical Vibrational Spectroscopy Studies

Theoretical studies on the vibrational (infrared and Raman) spectra of this compound are not available. These studies would calculate the vibrational frequencies and intensities, aiding in the interpretation of experimental spectra and providing information about the molecule's bonding and structure.

UV-Vis Absorption and Emission Spectrum Simulations

Simulations of the UV-Vis absorption and emission spectra for this compound have not been reported. These simulations, often performed using Time-Dependent DFT (TD-DFT), would predict the electronic transition energies and oscillator strengths, which correspond to the absorption and emission wavelengths and intensities.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Isocyanomethyl Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-(isocyanomethyl)pyrimidine, a combination of one-dimensional and two-dimensional NMR experiments is employed for a comprehensive structural assignment.

One-dimensional NMR spectroscopy provides fundamental data on the chemical shifts and coupling constants of magnetically active nuclei, which are indicative of their electronic environment and proximity to other nuclei.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyrimidine (B1678525) ring and the methylene (B1212753) (-CH₂) group. The pyrimidine protons typically appear as a set of multiplets in the aromatic region of the spectrum chemicalbook.com. Specifically, the proton at the 5-position (H-5) would likely be a triplet, while the equivalent protons at the 4- and 6-positions (H-4, H-6) would appear as a doublet chemicalbook.com. The methylene protons adjacent to the isocyano group would present as a singlet in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would feature signals for the three distinct carbons of the pyrimidine ring, the methylene carbon, and the characteristic isocyano carbon (-N≡C) wikipedia.org. The chemical shift of the isocyano carbon is a key diagnostic feature wikipedia.org. The chemical shifts of the pyrimidine carbons are influenced by the nitrogen atoms in the ring and the isocyanomethyl substituent researchgate.net.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atoms asiaisotopeintl.com. For this compound, ¹⁵N NMR would show signals for the two nitrogen atoms within the pyrimidine ring and the nitrogen of the isocyano group. The isocyano nitrogen has a characteristic chemical shift, and its coupling to the adjacent carbon can be observed wikipedia.orgnih.gov. The chemical shifts for the ring nitrogens provide valuable data for confirming the heterocyclic structure asiaisotopeintl.com. The spin of 1/2 for ¹⁵N allows for sharp, well-resolved peaks, which is advantageous for detailed structural analysis asiaisotopeintl.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H-4, H-6 | ¹H | 8.5 - 9.0 | Doublet |

| H-5 | ¹H | 7.0 - 7.5 | Triplet |

| -CH₂- | ¹H | 4.5 - 5.0 | Singlet |

| C-2 | ¹³C | 155 - 165 | Singlet |

| C-4, C-6 | ¹³C | 150 - 160 | Singlet |

| C-5 | ¹³C | 115 - 125 | Singlet |

| -CH₂- | ¹³C | 40 - 50 | Singlet |

Two-dimensional NMR experiments are indispensable for unambiguously assigning signals and determining the connectivity and spatial relationships between atoms in the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks between the coupled protons on the pyrimidine ring (H-4 with H-5, and H-6 with H-5), confirming their adjacent positions sdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of directly attached carbons (¹H-¹³C one-bond correlations) sdsu.eduyoutube.comemerypharma.com. This is crucial for assigning the carbon signals of the protonated carbons in the pyrimidine ring and the methylene group by linking them to their already-assigned proton signals emerypharma.com.

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for a relatively rigid molecule like this compound, NOESY can provide information about the spatial proximity of atoms. It could be used to confirm through-space interactions between the methylene protons and the protons at the 4- and 6-positions of the pyrimidine ring.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm) nih.govyoutube.com. This precision allows for the unambiguous determination of the elemental formula of this compound (C₆H₅N₃) by distinguishing its exact mass from other potential formulas with the same nominal mass nih.govescholarship.org. Techniques like Orbitrap or Time-of-Flight (TOF) mass analyzers are commonly used to achieve the necessary resolution for this purpose nih.gov.

Electron Impact (EI) or other ionization methods in mass spectrometry cause the molecule to fragment in a predictable manner. The analysis of these fragmentation patterns provides a fingerprint that helps to confirm the molecular structure youtube.comyoutube.com. For pyrimidine derivatives, fragmentation often involves the cleavage of side chains and the subsequent breakdown of the heterocyclic ring sapub.orgsphinxsai.comiosrjournals.org.

For this compound, characteristic fragmentation pathways could include:

Loss of the isocyano group (-NC) or the entire isocyanomethyl radical (•CH₂NC).

Cleavage of the pyrimidine ring, leading to the formation of smaller nitrogen-containing fragments.

Rearrangement reactions followed by fragmentation, which are common in heterocyclic systems arkat-usa.org.

The resulting mass spectrum, with its unique pattern of fragment ions, serves as a valuable tool for structural confirmation when compared with spectral libraries or predicted fragmentation patterns sapub.orgiosrjournals.org.

Table 2: Potential High-Resolution Mass Spectrometry Data and Key Fragments for this compound (C₆H₅N₃)

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M]⁺ | C₆H₅N₃ | 119.0483 | Molecular Ion |

| [M-HCN]⁺ | C₅H₄N₂ | 92.0374 | Loss of hydrogen cyanide from the ring |

| [M-NC]⁺ | C₆H₅N₂ | 105.0453 | Loss of the isocyano group |

| [C₄H₄N₂]⁺ | C₄H₄N₂ | 80.0374 | Pyrimidine cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. By diffracting X-rays off a single crystal of this compound or one of its derivatives, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsion angles can be determined with very high precision nih.govajol.info.

This technique would provide unambiguous confirmation of the pyrimidine ring structure and the geometry of the isocyanomethyl substituent. Crystal structure analysis also reveals information about intermolecular interactions in the solid state, such as hydrogen bonding (if applicable in derivatives) and π-π stacking interactions between the pyrimidine rings of adjacent molecules nih.gov. Such data is invaluable for understanding the physical properties of the compound and how it interacts with other molecules, for instance, in the context of metal coordination complexes nih.govresearchgate.net. While a specific crystal structure for the parent this compound may not be widely published, analysis of its derivatives or complexes would follow standard crystallographic procedures to yield this detailed structural information mdpi.com.

Single Crystal X-ray Diffraction of this compound Complexes and Derivatives

For derivatives of this compound, SC-XRD analysis reveals how substitutions on the pyrimidine ring influence its geometry. The structures of numerous pyrimidine derivatives have been successfully characterized using this method, often crystallizing in monoclinic space groups such as P2₁/c or C2/c. nih.govnih.gov In a hypothetical crystal structure of a this compound derivative, key parameters such as the planarity of the pyrimidine ring and the torsion angle between the ring and the isocyanomethyl substituent would be precisely determined.

When this compound acts as a ligand in metal complexes, SC-XRD is crucial for defining the coordination geometry around the metal center. The isocyanide group typically coordinates to metal ions through its terminal carbon atom. The resulting coordination geometry can vary from linear to bent, and the technique can reveal geometries such as distorted tetrahedral or pseudo-octahedral, depending on the metal ion and other coordinating ligands. nih.govmdpi.com The analysis also quantifies the M-C bond length and the C≡N-C angle of the coordinated isocyanide, providing direct insight into the nature of the metal-ligand bond.

Table 1: Illustrative Crystallographic Data for a Hypothetical this compound Derivative

| Parameter | Example Value | Description |

| Chemical Formula | C₆H₅N₃ | The molecular formula of the compound. |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | The space group defines the crystal's symmetry elements. |

| a (Å) | 8.5 | Unit cell dimension. |

| b (Å) | 5.4 | Unit cell dimension. |

| c (Å) | 12.1 | Unit cell dimension. |

| β (°) | 95.5 | The angle of the unit cell for a monoclinic system. |

| Volume (ų) | 550 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a complex network of intermolecular interactions. Understanding these interactions is key to predicting and controlling the physical properties of a material. For this compound and its derivatives, the pyrimidine ring and the isocyanide functional group dictate the types of non-covalent interactions that stabilize the crystal lattice.

The primary interactions expected to govern the crystal packing of pyrimidine-containing structures include:

Hydrogen Bonds : Although this compound lacks strong hydrogen bond donors like -NH₂ or -OH, the nitrogen atoms of the pyrimidine ring are effective hydrogen bond acceptors. Weak C—H···N interactions, where the methylene protons of the isocyanomethyl group or aromatic protons interact with the ring nitrogens of adjacent molecules, are highly probable. researchgate.net

Other Weak Interactions : Dipole-dipole interactions involving the polar isocyanide group and van der Waals forces also play a crucial role in the cohesion of the crystal structure.

A powerful tool for visualizing and quantifying these intermolecular contacts is Hirshfeld surface analysis . nih.govmdpi.com This method maps the intermolecular contacts on a 2D "fingerprint plot," which provides a quantitative summary of the types of interactions present and their relative importance. For pyrimidine derivatives, Hirshfeld analyses consistently show that H···H, C···H/H···C, and N···H/H···N contacts are the most significant contributors to the crystal packing. mdpi.comnih.gov

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Contribution |

| Hydrogen Bond | C-H (methylene/ring) | N (pyrimidine ring) | 10-20% |

| π–π Stacking | Pyrimidine Ring | Pyrimidine Ring | 2-5% |

| van der Waals | H···H contacts | H···H contacts | 40-55% |

| van der Waals | C···H contacts | C···H contacts | 8-25% |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

For this compound, the vibrational spectrum can be conceptually divided into contributions from the isocyanide group and the pyrimidine ring.

Isocyanide Group Vibrations : The most characteristic vibration of the isocyanide (-N≡C) functional group is its stretching mode, ν(C≡N). In free organic isocyanides, this mode typically appears as a strong, sharp band in the IR spectrum between 2115 and 2185 cm⁻¹. nih.gov The exact frequency is sensitive to the electronic environment; coordination to a metal center can shift this frequency significantly, reflecting the balance between σ-donation from the isocyanide to the metal and π-backbonding from the metal to the isocyanide π* orbitals. nih.gov

Pyrimidine Ring Vibrations : The pyrimidine ring gives rise to a series of characteristic vibrations. These include C-H stretching modes above 3000 cm⁻¹, and a complex "fingerprint" region between 1600 cm⁻¹ and 600 cm⁻¹ containing various C=C and C=N stretching modes, as well as in-plane and out-of-plane ring deformation modes. researchgate.netcore.ac.uk The signature ring breathing mode is a particularly useful diagnostic band in Raman spectroscopy. researchgate.netresearchgate.net

The complementary nature of IR and Raman spectroscopy is crucial. Vibrational modes that are strong in the IR spectrum (those with a large change in dipole moment) may be weak in the Raman spectrum (which depends on changes in polarizability), and vice versa. A combined analysis provides a more complete picture of the molecule's vibrational framework.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch | Pyrimidine Ring | 3050 - 3150 | Medium | Medium |

| C-H Stretch | Methylene (-CH₂) | 2850 - 2960 | Medium | Medium |

| C≡N Stretch | Isocyanide (-N≡C) | 2115 - 2185 | Strong | Medium-Strong |

| C=N / C=C Stretch | Pyrimidine Ring | 1400 - 1600 | Strong | Strong |

| Ring Breathing | Pyrimidine Ring | ~1000 | Weak | Strong |

| C-H Bending | Pyrimidine Ring | 800 - 1200 | Medium | Medium |

Advanced Spectroscopic Techniques for Dynamic Studies

While the aforementioned techniques provide a static picture of molecular structure, many molecules exhibit dynamic behavior, such as conformational changes or fluxionality, especially in solution or within metal complexes. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for investigating these processes.

For this compound and its derivatives, ¹H and ¹³C NMR spectroscopy are routinely used for structural confirmation. nih.govresearchgate.net However, more advanced NMR experiments can provide deeper insights. For example, variable-temperature NMR (VT-NMR) could be employed to study the rotational barrier around the C-C bond connecting the pyrimidine ring and the isocyanomethyl group. At low temperatures, rotation might be slow on the NMR timescale, leading to distinct signals for different conformers, which would coalesce into averaged signals as the temperature is raised.

In the context of metal complexes, dynamic processes are common. For instance, if this compound were part of a coordination complex with multiple equivalent ligands, VT-NMR could be used to study ligand exchange or rearrangement processes. Two-dimensional NMR techniques, such as EXSY (Exchange Spectroscopy), can directly probe chemical exchange between different sites, allowing for the elucidation of mechanistic pathways and the quantification of exchange rates. The use of ultrafast 2D NMR has proven effective in monitoring the mechanistic pathways of pyrimidine formation in real-time, highlighting the power of these methods for studying dynamic chemical systems. nih.gov

Emerging Research Frontiers and Future Perspectives for 2 Isocyanomethyl Pyrimidine

Integration into Advanced Materials Science

The structural and electronic characteristics of 2-(isocyanomethyl)pyrimidine make it a promising building block for the next generation of advanced materials. Its ability to participate in complex framework construction and contribute to optoelectronic properties is a key area of emerging research.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials constructed from organic building blocks. nih.gov The isocyanide functionality in this compound is particularly well-suited for constructing such frameworks. Isocyanide-based multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, offer a direct route to building complex, fused-ring systems like pyrimidazoles in a single step. nih.gov This suggests a pathway for incorporating the pyrimidine (B1678525) moiety directly into the COF backbone, creating robust, nitrogen-rich frameworks.

The pyrimidine ring itself can serve multiple roles within these materials. The nitrogen atoms can act as coordination sites for metal ions, enabling the formation of novel MOFs or post-synthetic metalation of COFs. researchgate.net This could lead to materials with tailored catalytic or gas sorption properties. Furthermore, pyrimidine-based Schiff base ligands have been explored as components of organic frameworks for environmental applications, such as the removal of heavy metal ions. biomedres.us

| Framework Type | Potential Role of this compound | Key Enabling Chemistry |

| COFs | Structural building block (linker) | Isocyanide-based multicomponent reactions (e.g., GBB) nih.gov |